-Iodophenol's structure, with a hydroxyl group (OH) attached to the benzene ring at the third position and an iodine atom (I) at the third position, allows it to participate in various organic reactions. Researchers might use 3-iodophenol as a starting material for the synthesis of more complex molecules with desired functionalities.
For example, a study published in the European Journal of Medicinal Chemistry explored the synthesis of iodinated coumarins using 3-iodophenol as a precursor. The researchers investigated the structure-activity relationship of these new compounds to assess their potential as anti-cancer and anti-mycobacterial agents [1].
[1] Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents. European journal of medicinal chemistry. 2014 Mar;74:225-33.
3-Iodophenol is an organic compound with the molecular formula C6H5IO and a molecular weight of 220.01 g/mol. It appears as a yellow-beige to gray crystalline powder and has a melting point range of 42-44 °C. The compound is slightly soluble in water but soluble in organic solvents like chloroform and ethyl acetate . 3-Iodophenol is categorized as an iodophenol, which refers to phenols that have iodine substituents on their aromatic rings.
3-Iodophenol is considered a mild irritant and should be handled with care. It can cause skin and eye irritation upon contact.
3-Iodophenol exhibits various biological activities. It has been noted for its potential use as a precursor in synthesizing centrally acting H2 receptor antagonists, which are important in treating conditions like peptic ulcers and gastroesophageal reflux disease. Additionally, it is used in preparing cell-permeable probes for biological assays, indicating its utility in biochemical research .
Several methods exist for synthesizing 3-Iodophenol:
3-Iodophenol finds applications across various fields:
Several compounds share structural similarities with 3-Iodophenol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Iodophenol | C6H5I | Iodine at the ortho position; different reactivity. |
4-Iodophenol | C6H5I | Iodine at the para position; distinct properties. |
Iodoacetic Acid | C2H2I O2 | Contains an acetic acid moiety; used as a reagent. |
Phenol | C6H6O | Base structure without iodine; serves as a reference. |
Uniqueness of 3-Iodophenol: The positioning of the iodine atom at the meta position significantly influences its reactivity compared to ortho and para derivatives. This affects its electrophilic substitution patterns and biological activity, making it particularly useful in specific synthetic pathways and applications .
Property | Value/Description | Source Citations |
---|---|---|
IUPAC Name | 3-Iodophenol | |
Molecular Formula | $$ \text{C}6\text{H}5\text{IO} $$ | |
Molecular Weight | 220.01 g/mol | |
SMILES | OC1=CC(I)=CC=C1 | |
CAS Registry Number | 626-02-8 |
The meta substitution pattern distinguishes it from its ortho (2-iodophenol) and para (4-iodophenol) isomers. The iodine atom’s electronegativity and large atomic radius influence the compound’s reactivity, particularly in electrophilic substitution and coupling reactions .
The synthesis of iodophenols dates to the late 19th century, coinciding with advancements in electrophilic aromatic substitution. Early methods for 3-iodophenol production involved:
Oxidative Decarboxylation of 3-Iodobenzoic Acid (Early 20th Century):
This reaction, summarized as:
$$
\text{IC}6\text{H}4\text{CO}2\text{H} + \text{[O]} \rightarrow \text{IC}6\text{H}4\text{OH} + \text{CO}2
$$
utilized oxidizing agents to decarboxylate the carboxylic acid precursor, yielding 3-iodophenol .
Direct Iodination of Phenol (Mid-20th Century):
Electrophilic iodination using iodine ($$ \text{I}_2 $$) in alkaline solutions was a common approach, though it often produced mixtures of ortho, meta, and para isomers . For example, reacting phenol with iodine monochloride ($$ \text{ICl} $$) in aqueous alcohol solvents improved regioselectivity .
Modern Coupling Reactions (21st Century):
Transition metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki-Miyaura reactions) enabled precise functionalization. For instance, 3-iodophenol serves as a substrate in palladium-catalyzed arylations .
Era | Method | Key Advancements | Limitations |
---|---|---|---|
1900–1950 | Oxidative decarboxylation | High purity from benzoic acid derivatives | Limited scalability |
1950–2000 | Electrophilic iodination | Cost-effective iodine sources | Poor regioselectivity |
2000–Present | Metal-catalyzed coupling | Atom-economical, high yield | Requires specialized catalysts |
Iodophenols exhibit 19 distinct isomers due to variations in iodine substitution patterns on the phenolic ring . For monoiodophenols, three isomers exist:
Isomer | Position | Melting Point (°C) | Boiling Point (°C) | Dipole Moment (D) |
---|---|---|---|---|
2-Iodophenol | Ortho | 42–44 | 235 | 1.98 |
3-Iodophenol | Meta | 42–44 | 190 (at 100 mmHg) | 1.85 |
4-Iodophenol | Para | 122–124 | 285 | 1.76 |
The meta isomer’s lower symmetry compared to the para form results in distinct physicochemical behaviors. For example, 3-iodophenol’s dipole moment (1.85 D) reflects asymmetrical electron distribution, influencing its solubility in polar solvents like ethanol . In contrast, para-substituted iodophenols exhibit higher melting points due to symmetrical crystal packing .
Parameter | Experimentally reported values | Literature sources |
---|---|---|
Melting point | 40 – 44 °C (crystalline solid) [1] [2] [3] | |
Boiling point (100 millimetres of mercury) | 190 °C [2] [4] | |
Density (20 °C) | 1.866 – 1.867 grams per cubic centimetre [2] [5] | |
Log Kow (octanol / water) | 2.93 [1] [5] | |
Acid dissociation constant (pKa, 25 °C) | 9.03 [2] [6] [7] | |
Water solubility | Slightly soluble; freely soluble in chloroform and ethyl acetate; soluble in alkaline aqueous media [2] [4] [8] |
The relatively high molecular weight imparted by the iodine atom lowers both volatility and aqueous solubility compared with lighter halogenated phenols, while the moderate log Kow predicts appreciable partitioning into non-polar media.
Potentiometric titration and ultraviolet–visible spectrophotometry place the acid dissociation constant of the phenolic hydroxyl group at 9.03, closely matching the value expected for a meta-substituted iodine analogue [2] [6] [7].
Phenoxide anion formation is therefore significant only in alkaline environments. 3-Iodophenol does not exhibit keto–enol tautomerism under ambient conditions; quantum-chemical surveys show the oxygen-bound form to be >15 kilocalories per mole more stable than any putative keto-iodoquinone isomer, rendering tautomeric interconversion negligible in solution.
Nucleus | Chemical shift / parts per million (CDCl3, 400 megahertz) | Multiplicity / coupling (hertz) | Assignment | Sources |
---|---|---|---|---|
¹H | 7.28 – 7.08 | multiplet, J ≈ 8.0 | aromatic hydrogens H-2, H-4, H-5, H-6 | [9] |
¹H | 6.98 – 6.77 | multiplet | aromatic hydrogen H-1 (ortho to hydroxyl) | [9] |
¹H | 5.01 | singlet | hydroxyl proton (exchangeable) | [9] |
¹³C | 155.3 | quaternary carbon bearing hydroxyl group | C-1 | [10] |
¹³C | 138.2 | quaternary carbon bearing iodine | C-3 | [10] |
¹³C | 129.9, 128.8 | aromatic methine carbons | C-2, C-6 | [10] |
¹³C | 124.3, 122.8 | aromatic methine carbons | C-4, C-5 | [10] |
¹³C | 90.5 | ipso carbon directly bonded to iodine (strong spin–orbit deshielding) | C-3 | [10] |
The exceptionally down-field carbon resonance at 90 parts per million is characteristic of a carbon–iodine bond, confirming regiochemistry. Ring-current patterns and proton–proton coupling constants are consistent with a meta-substituted topology devoid of long-range ortho coupling.
Wavenumber / centimetres-1 | Assignment | Diagnostic significance | Sources |
---|---|---|---|
3540 (broad) | O–H stretching (free hydroxyl) | Confirms phenolic function | [11] |
3050 | aromatic C–H stretching | Monosubstituted benzene ring | [11] |
1595, 1470 | C=C ring stretching | Conjugated aromatic system | [11] |
1245 | C–O stretching in phenol | Differentiates from ether | [11] |
830 | C–I stretching (aryl-iodine) | Heavy-atom signature | [11] |
The strong C–I stretching band at 830 centimetres-1 differentiates iodine substitution from lighter halogens whose stretches appear at higher frequencies.
Electron-impact mass spectrometry (70 electron-volts, source 270 °C) gives a base peak at m/z 220 corresponding to the molecular ion [12] [9]. Dominant fragments arise from homolytic cleavage of the carbon–iodine bond and subsequent ring scission:
m/z | Relative abundance / % | Proposed fragment | Fragment origin | Sources |
---|---|---|---|---|
220 | 100 | C₆H₅IO (molecular ion) | intact molecule | [12] |
127 | 52 | Iodine cation (I⁺) | C–I bond cleavage | [12] |
93 | 52 | C₆H₅O⁺ | phenoxy cation | [12] |
65 | 40 | I⁻· radical cation | iodine loss followed by rearrangement | [9] |
Isotope clustering around m/z 220 and 127 follows the natural abundance pattern of iodine (¹²⁷I), providing confirmatory elemental evidence.
Single-crystal X-ray diffraction data for 3-iodophenol itself are scarce; nevertheless, crystallographic investigations on closely related iodophenol derivatives illuminate its probable packing behavior. Meta-substituted halophenols preferentially adopt hydrogen-bonded tetramers built from O–H···O interactions, accompanied by halogen-centered secondary contacts [13]. In the tetragonal β-structure of 4-chloro-3-iodophenol (space group I4₁/a; lattice parameter a ≈ 3.79 ångströms) each phenolic oxygen donates one hydrogen bond while the heavy iodine atom engages in type-II halogen bonding with neighbouring electron donors, producing anisotropic layers [13].
Extrapolating to 3-iodophenol, the absence of a second ring substituent removes steric bias favouring the four-fold screw axis; density-functional lattice-energy minimisation predicts a monoclinic arrangement in which centrosymmetric O–H···O dimers stack through face-to-edge π interactions, while I···π contacts (3.45 – 3.60 ångströms) reinforce cohesion along the short crystallographic axis. This motif rationalises the modest melting point (42–44 °C) despite the presence of the heavy atom, as halogen-bond cooperativity is weaker than the dual halogen–hydrogen-bonding network observed in the chloro-iodo analogue [14] [13].
When co-crystallised with strong Lewis bases, the iodine centre participates in linear halogen bonds, as illustrated by the 1:2 adduct of 4-iodophenol with the tetraazaadamantane cage, where I···N distances compress to 2.90 ångströms and generate a three-dimensional framework [15]. Such studies underline the pronounced σ-hole electrophilicity of aryl-iodine, a feature expected to modulate crystal engineering outcomes for 3-iodophenol cocrystals and inclusion complexes.
Irritant